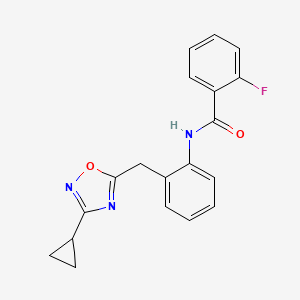
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-fluorobenzamide” is a chemical compound . It is structurally diverse and bears the 1,2,4-oxadiazole motif . This compound is of immense interest in the scientific research community due to its wide range of biological properties and potential.
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structure of this compound includes a 1,2,4-oxadiazole ring, which is a well-known pharmacophore . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications
Anticancer Properties
- A study designed and synthesized a series of compounds, including those similar to the specified chemical, demonstrating moderate to excellent anticancer activity against various cancer cell lines like breast, lung, colon, and ovarian cancer. These compounds showed higher anticancer activities than the reference drug etoposide in some cases (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Effects
- Research on fluorobenzamides containing thiazole and thiazolidine, related to the specified compound, revealed promising antimicrobial properties. These compounds demonstrated significant activity against various bacterial strains and fungi, highlighting the importance of the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Insecticidal Activities
- Novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, structurally similar to the specified chemical, were synthesized and showed insecticidal activities against armyworms. This suggests potential agricultural applications for this class of compounds (Shi, Qian, Song, Zhang, & Li, 2000).
Antiepileptic Activity
- Research involving compounds with a structure similar to the specified chemical demonstrated anticonvulsant activities. The study used novel limonene and citral-based 1,3,4-oxadiazoles for their potential antiepileptic properties, indicating the relevance of this chemical structure in neurological disorders (Rajak, Thakur, Singh, Raghuvanshi, Sah, Veerasamy, Sharma, Pawar, & Kharya, 2013).
Neuropharmacological Effects
- A compound structurally similar to the specified chemical, ADX47273, was studied for its neuropharmacological effects. It's a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5), showing potential in the treatment of schizophrenia and cognitive enhancement (Liu et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-15-7-3-2-6-14(15)19(24)21-16-8-4-1-5-13(16)11-17-22-18(23-25-17)12-9-10-12/h1-8,12H,9-11H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLMUNIAMDUESJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B2379401.png)
![[1-Methyl-5-(piperidin-1-ylmethyl)pyrazol-4-yl]methanamine](/img/structure/B2379402.png)
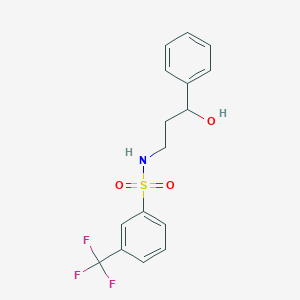
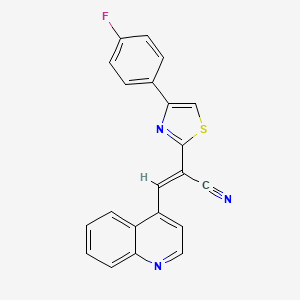
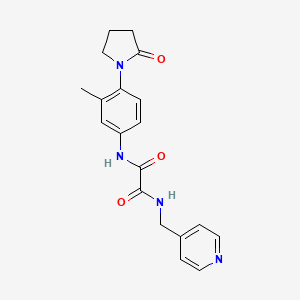
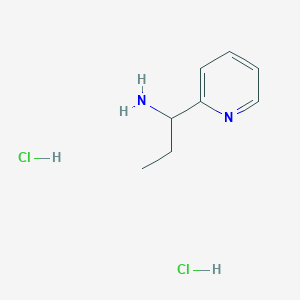
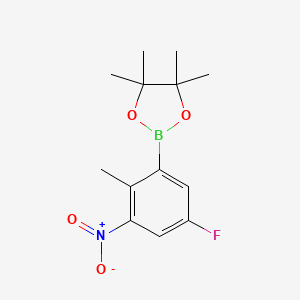


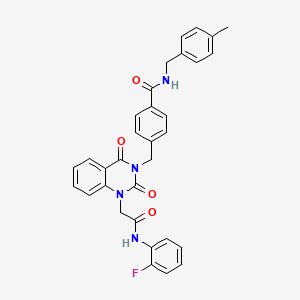
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2379415.png)
![N-[[2-[2-(benzoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]benzamide](/img/structure/B2379417.png)
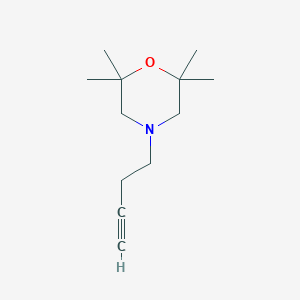
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-cyclopentylindoline-5-sulfonamide](/img/structure/B2379421.png)